molecular formula C15H18O4 B1368577 cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-61-5

cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1368577
M. Wt: 262.3 g/mol
InChI Key: YMKNKDVVOXIHBR-WDEREUQCSA-N
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Description

“Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the linear formula C15H18O4 . It has a molecular weight of 262.31 .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-(2-methoxybenzoyl)cyclohexanecarboxylic acid . The InChI code, which provides a unique identifier for the compound, is 1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1 .

Scientific Research Applications

1. Metabolite Analysis in Human Urine

Research conducted by Arrebola et al. (1999) developed a method for determining various metabolites, including similar compounds to cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid, in human urine. This study is significant for understanding the metabolism of synthetic pyrethroids in humans (Arrebola et al., 1999).

2. Mass Spectra of Cyclohexane Derivatives

A study by Bekkum et al. (2010) focused on the preparation and mass spectra of various t-butylcyclohexanecarboxylic acids, including cis- and trans-isomers. This research contributes to the understanding of the structural and chemical properties of cyclohexane derivatives (Bekkum et al., 2010).

3. Photochemistry of Cyclohexane Derivatives

Brown (1964) investigated the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, a similar compound to the one . This research aids in understanding the reaction pathways and products formed under photolysis of these compounds (Brown, 1964).

4. Structural Studies of Cyclohexane Derivatives

Chan et al. (1991) conducted structural studies on derivatives of cis,cis-cyclohexane-1,3,5-tricarboxylic acid, exploring the molecular conformations and crystallography of these compounds. This work provides insights into the structural aspects of cyclohexane-based acids (Chan et al., 1991).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for “cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid”. This document provides information on handling, storage, and emergency procedures related to this chemical compound .

properties

IUPAC Name

(1R,2S)-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKNKDVVOXIHBR-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641346
Record name (1R,2S)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-61-5
Record name (1R,2S)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

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